Cox-2-IN-9
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Overview
Description
Cox-2-IN-9 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective inhibitors that also target cyclooxygenase-1 (COX-1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route starts with the preparation of a substituted benzene derivative, followed by nitration, reduction, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a range of structurally diverse products .
Scientific Research Applications
Cox-2-IN-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of COX-2 inhibitors.
Biology: Employed in cellular and molecular biology to investigate the role of COX-2 in inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and other conditions where COX-2 plays a significant role.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing
Mechanism of Action
Cox-2-IN-9 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, blocking its catalytic activity and reducing the production of pro-inflammatory prostaglandins. This selective inhibition spares COX-1, thereby minimizing gastrointestinal side effects .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A highly selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis .
Uniqueness
Cox-2-IN-9 is unique in its specific structural features that confer high selectivity and potency for COX-2 inhibition. Compared to other COX-2 inhibitors, this compound may offer a different safety profile, efficacy, and potential for use in various therapeutic applications. Its distinct chemical structure allows for targeted modifications to enhance its pharmacological properties and reduce adverse effects .
Properties
Molecular Formula |
C25H23N5O4S2 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-[[1-(4-methylsulfonylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O4S2/c1-17(29-32)18-8-10-20(11-9-18)26-23(31)16-35-25-27-24(19-6-4-3-5-7-19)30(28-25)21-12-14-22(15-13-21)36(2,33)34/h3-15,32H,16H2,1-2H3,(H,26,31)/b29-17+ |
InChI Key |
LMJMRMVRPTWOKL-STBIYBPSSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
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